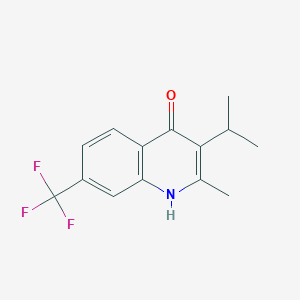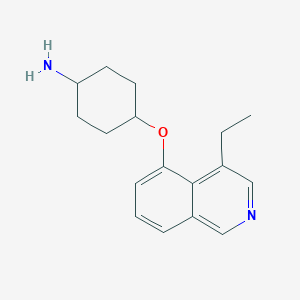![molecular formula C11H9ClN4S B11851002 [(Z)-(2-chloroquinolin-3-yl)methylideneamino]thiourea](/img/structure/B11851002.png)
[(Z)-(2-chloroquinolin-3-yl)methylideneamino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-(2-chloroquinolin-3-yl)methylideneamino]thiourea is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(2-chloroquinolin-3-yl)methylideneamino]thiourea typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with thiourea. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-90°C for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain this compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
[(Z)-(2-chloroquinolin-3-yl)methylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted quinoline derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new therapeutic agents.
Medicine: Investigated for its anticancer properties and potential use in the treatment of various cancers.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of [(Z)-(2-chloroquinolin-3-yl)methylideneamino]thiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which play crucial roles in neurotransmission. Additionally, it can bind to DNA and interfere with the replication process, leading to its potential use as an anticancer agent .
Comparación Con Compuestos Similares
[(Z)-(2-chloroquinolin-3-yl)methylideneamino]thiourea can be compared with other similar compounds, such as:
Thiourea: A simpler analog with a similar structure but lacking the quinoline moiety.
Quinoline derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial properties.
Conclusion
This compound is a compound with significant potential in various scientific research fields. Its unique chemical structure and properties make it a valuable candidate for further investigation and development in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C11H9ClN4S |
|---|---|
Peso molecular |
264.73 g/mol |
Nombre IUPAC |
[(Z)-(2-chloroquinolin-3-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H9ClN4S/c12-10-8(6-14-16-11(13)17)5-7-3-1-2-4-9(7)15-10/h1-6H,(H3,13,16,17)/b14-6- |
Clave InChI |
CGJGGSPYFVUYDS-NSIKDUERSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N\NC(=S)N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


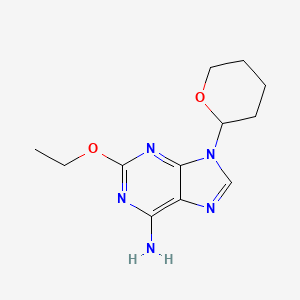
![2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11850926.png)
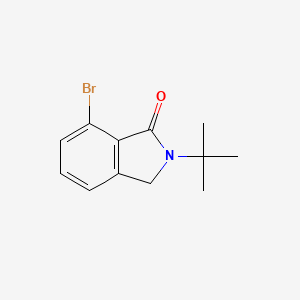
![Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11850932.png)
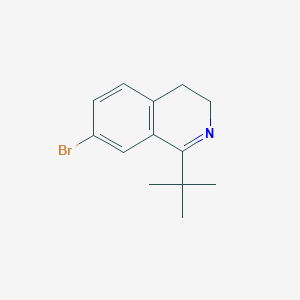
![1-{2-[(3-Methylnaphthalen-2-yl)methyl]phenyl}ethan-1-one](/img/structure/B11850950.png)
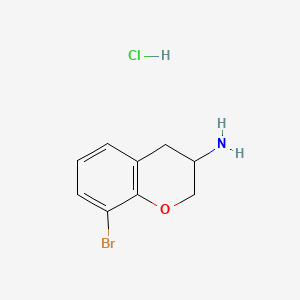
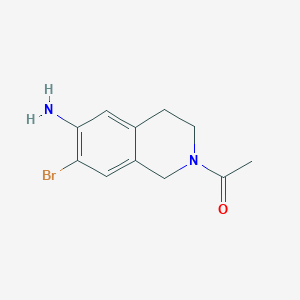
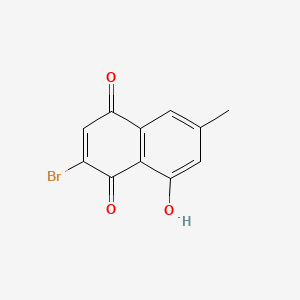
![1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B11850974.png)
